1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-16(27)17-2-4-18(5-3-17)24-6-8-26(9-7-24)21(28)19-14-20(23-15-22-19)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDURYRZRACTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized by reacting 4-chloropyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The morpholinopyrimidine intermediate is then coupled with piperazine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the morpholinopyrimidine-piperazine derivative.
Attachment of the Phenyl Group: The final step involves the reaction of the morpholinopyrimidine-piperazine derivative with 4-bromoacetophenone in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)acetic acid.
Reduction: 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds structurally related to 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone exhibit significant inhibitory activity against key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.
- Case Study : A study demonstrated that similar compounds inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the modulation of apoptotic proteins and cell cycle regulators, making it a promising candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in critical metabolic pathways.
- Antioxidant Activity : Research has shown that related compounds can inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies reported competitive inhibition with IC50 values lower than standard inhibitors like kojic acid, indicating enhanced efficacy .
- Antimicrobial Activity : The piperazine and pyrimidine components have been linked to antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains through mechanisms such as enzyme inhibition (e.g., acetylcholinesterase) and disruption of bacterial cell walls.
Neuropharmacology
Emerging studies indicate potential applications in neuropharmacology due to the compound's ability to cross the blood-brain barrier.
- Anticonvulsant Properties : Preliminary research suggests that derivatives may exhibit anticonvulsant effects, potentially providing new avenues for treating epilepsy and other neurological disorders .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | Inhibition of PI3K/Akt/mTOR pathway | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Tyrosinase inhibition | Competitive inhibition with lower IC50 than kojic acid |
| Antimicrobial Activity | Enzyme inhibition (e.g., acetylcholinesterase) | Effective against multiple bacterial strains |
| Neuropharmacology | Potential anticonvulsant effects | Promising results in animal models |
Mechanism of Action
The mechanism of action of 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), by binding to their active sites . This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another morpholinopyrimidine derivative with similar biological activities.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Uniqueness
1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone stands out due to its unique combination of a morpholinopyrimidine core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes involved in inflammation makes it a promising candidate for therapeutic development.
Biological Activity
The compound 1-(4-(4-(6-Morpholinopyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be classified as a piperazine derivative with a morpholinopyrimidine moiety. Its structural formula is represented as follows:
Biological Activity Overview
- Anticancer Activity : Preliminary studies indicate that derivatives of morpholinopyrimidine compounds exhibit significant anticancer properties. For instance, substituents on the piperazine ring have been shown to modulate the efficacy against human breast cancer cell lines, particularly through mechanisms involving poly(ADP-ribose) polymerase (PARP) inhibition .
- Antimicrobial Properties : The compound has also been investigated for its activity against Mycobacterium tuberculosis. Research indicates that similar piperazine derivatives can inhibit the DprE1 enzyme, crucial for mycobacterial cell wall synthesis, thereby demonstrating potential as anti-tubercular agents .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds suggest that modifications in the piperazine and morpholine rings significantly influence biological activity. Notable findings include:
- Substituent Effects : Variations in the substituents on the piperazine ring lead to different levels of potency against cancer cells and bacteria. For example, compounds with electron-withdrawing groups generally exhibited enhanced biological activity .
- Linker Variations : The carbonyl linkage appears to play a critical role in enhancing binding affinity to target enzymes like PARP1 and DprE1 .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiouracil amide derivatives, which included compounds structurally related to this compound, demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The lead compound from this series showed an IC50 value of 18 μM, indicating substantial activity in inhibiting cell viability and inducing apoptosis through caspase activation .
Case Study 2: Tuberculosis Treatment
Research focusing on DprE1 inhibitors highlighted that analogs of morpholinopyrimidine derivatives showed promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition at nanomolar concentrations. The findings suggest that modifications to the piperazine moiety can enhance bioactivity against this pathogen .
Table 1: Summary of Biological Activities
| Compound Name | Target | Activity | IC50/MIC Values |
|---|---|---|---|
| 1-(4-(Substituted)piperazin-1-yl) | PARP1 | Inhibition | IC50 = 18 μM |
| 6-Morpholinopyrimidine Derivative | DprE1 | Inhibition | MIC < 10 µM |
Table 2: Structure-Activity Relationships
| Substituent | Biological Activity | Notes |
|---|---|---|
| Electron-withdrawing groups | Enhanced potency against cancer cells | Improves binding affinity |
| Alkyl substitutions on piperazine | Variable activity against Mtb | Dependent on steric hindrance |
Q & A
Q. Key factors :
- Solvent choice : Polar aprotic solvents (DCM, THF) enhance reaction efficiency.
- Stoichiometry : Excess DIEA (1.5 eq.) improves coupling yields .
- Temperature : Room temperature minimizes side reactions.
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring structural fidelity?
Q. Basic
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the morpholine (δ ~3.7 ppm, m), pyrimidine (δ ~8.5 ppm, s), and ethanone (δ ~2.5 ppm, s) moieties .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. Advanced :
- X-ray crystallography : Resolve 3D conformation using the CCP4 suite for crystallographic data processing . Single-crystal studies (e.g., at 113 K) achieve R factors <0.05 .
What in vitro biological assays are recommended for initial evaluation of its pharmacological potential?
Q. Basic
Q. Advanced :
- IL-17 inhibition : Luciferase reporter assays in Th17 cells measure RORγ inverse agonism (e.g., IC50 <100 nM) .
How can QSAR modeling guide the rational design of derivatives with enhanced target affinity?
Q. Advanced
- Descriptor selection : Use electron affinity (EA) and brain/blood partition coefficients (QPlogBB) to predict anti-dopaminergic activity .
- 3D pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) using software like Schrodinger’s Phase .
Example : Derivatives with electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring improve RORγ binding (ΔG = -9.2 kcal/mol) .
What strategies can resolve discrepancies in reported biological activities across different studies?
Q. Advanced
- Assay standardization : Compare IC50 values under identical conditions (e.g., cell type, serum concentration) .
- Structural analogs : Evaluate substituent effects (e.g., 2-methoxy vs. 2,3-dichloro phenyl groups reduce catalepsy in antipsychotic models) .
- Meta-analysis : Pool data from independent studies to identify consensus SAR trends .
What in silico tools are optimal for predicting binding modes and interaction mechanisms with target proteins?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to RORγ (PDB: 3B0W) .
- MD simulations : GROMACS or AMBER analyze ligand-protein stability (e.g., RMSD <2 Å over 100 ns) .
- CCP4 suite : Process crystallographic data to refine electron density maps and validate ligand placement .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. Basic
- pH stability : Store at pH 6–8 (4°C) to prevent hydrolysis of the morpholine or piperazine rings .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >150°C, confirming suitability for room-temperature assays .
Q. Advanced :
- Forced degradation studies : Expose to 0.1 M HCl/NaOH or H2O2 to identify degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
